Lipophilicity Tuning: Lower LogP Compared to Trifluoromethyl Congeners
The target compound exhibits a computed XLogP3-AA of 2.3, which is 1.3 units lower than its 4-trifluoromethylpyrimidine analog (XLogP3-AA = 3.6). This lower lipophilicity is a direct result of the pyrazine ring's electronic character compared to the electron-deficient trifluoromethylpyrimidine [1][2].
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | 2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine: 3.6 |
| Quantified Difference | Δ LogP = -1.3 |
| Conditions | All values computed by XLogP3 3.0 algorithm, sourced from PubChem (CID 126872814 and CID 126872829) |
Why This Matters
A 1.3-lower LogP can translate to a ~20-fold difference in partition coefficient, offering a crucial advantage for laboratories seeking fragments with improved aqueous solubility and lower phospholipidosis risk.
- [1] PubChem. Compound Summary: 2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine. CID 126872814. National Center for Biotechnology Information. View Source
- [2] PubChem. Compound Summary: 2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine. CID 126872829. National Center for Biotechnology Information. View Source
